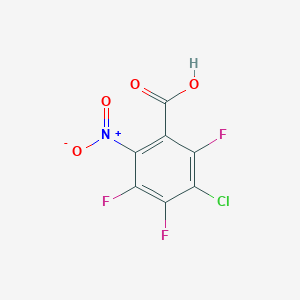

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF3NO4/c8-2-3(9)1(7(13)14)6(12(15)16)5(11)4(2)10/h(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXKNIXHFPOZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Cl)F)F)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid chemical structure

An In-depth Technical Guide to 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid: A Strategic Intermediate in Chemical Synthesis

Introduction

This compound stands as a highly functionalized aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, a chlorine atom, and three fluorine atoms, imparts a distinct reactivity profile, making it a valuable building block in drug discovery, agrochemical development, and materials science. The presence of multiple electron-withdrawing groups activates the aromatic ring for certain transformations, while the carboxylic acid and nitro functionalities offer diverse opportunities for derivatization. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic pathway, reactivity analysis, and potential applications, tailored for researchers and professionals in the chemical sciences.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a benzene ring substituted with five different functional groups. This dense functionalization is key to its utility in synthetic chemistry.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | Value (Predicted/Analog Data) | Source |

| CAS Number | 111230-48-9 | [1] |

| Molecular Formula | C₇HClF₃NO₄ | Inferred |

| Molecular Weight | 275.54 g/mol | Inferred |

| Appearance | Likely a solid (e.g., pale brown or yellow powder) | [2] |

| Melting Point | Expected to be in the range of 100-150 °C | [2][3] |

| Solubility | Low water solubility is expected. | [4][5] |

The combination of a chlorine atom and three fluorine atoms significantly influences the electronic nature of the benzoic acid core, making it an indispensable precursor for synthesizing advanced compounds.[6]

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3-Chloro-2,4,5-trifluorobenzoic acid to a cooled mixture of concentrated sulfuric acid.

-

Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the flask while maintaining a low temperature (0-5 °C) with an ice bath.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture over crushed ice to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Mechanistic Rationale:

The directing effects of the substituents on the aromatic ring are crucial. The carboxylic acid is a deactivating group and a meta-director. The halogen atoms are also deactivating but are ortho, para-directors. The strong electron-withdrawing nature of the fluorine and chlorine atoms, combined with the carboxylic acid, will significantly deactivate the ring towards electrophilic substitution. However, the position of nitration will be influenced by the combined directing effects of all substituents, making the synthesis of the desired isomer a challenge that may require specific reaction conditions.

Reactivity and Derivatization

The rich functionality of this compound opens up numerous avenues for chemical modification.

-

Carboxylic Acid Group: The carboxylic acid can undergo standard transformations such as esterification, amidation, and conversion to an acid chloride. These reactions are fundamental for incorporating this molecular scaffold into larger molecules, such as active pharmaceutical ingredients.

-

Nitro Group: The nitro group can be reduced to an amine. This transformation is highly valuable as it introduces a nucleophilic center, which can then be further functionalized through reactions like acylation, alkylation, or diazotization followed by substitution (Sandmeyer reaction).

-

Aromatic Ring: The highly electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution (SₙAr). One or more of the fluorine atoms could potentially be displaced by strong nucleophiles. The chlorine atom is generally less reactive than fluorine in SₙAr reactions.

Caption: Potential derivatization pathways for this compound.

Applications in Research and Development

Given its structural features, this compound is a promising intermediate in several areas:

-

Pharmaceutical Synthesis: Halogenated and nitrated benzoic acids are common precursors in the synthesis of pharmaceuticals.[2][7] The title compound could be a key starting material for novel antibiotics, anti-inflammatory agents, or other therapeutic molecules. For instance, related compounds like 3-Chloro-2,4,5-trifluorobenzoic acid are crucial for creating antibacterial agents.[6]

-

Agrochemicals: The synthesis of herbicides and pesticides often involves halogenated and nitroaromatic compounds.[2][7] The unique substitution pattern of this molecule could lead to the development of new crop protection agents with improved efficacy and selectivity.

-

Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers and other advanced materials. The high degree of halogenation and the presence of a nitro group could impart desirable properties such as thermal stability or specific electronic characteristics to new materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for structurally similar compounds provide a strong basis for its handling.

Table 2: Recommended Safety Precautions

| Hazard Category | Precautionary Statement | Source |

| Skin Contact | Causes skin irritation. Wash with plenty of soap and water. Wear protective gloves. | [4][5][8] |

| Eye Contact | Causes serious eye irritation. Rinse cautiously with water for several minutes. Wear eye protection. | [4][5][8] |

| Inhalation | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing dust. | [4][5][8] |

| Ingestion | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. | [4][8] |

| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection. | [4][8] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | [4][5] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [4] |

It is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[8] Always consult a comprehensive and up-to-date SDS for any chemical before use.

Conclusion

This compound is a chemical intermediate with considerable potential, stemming from its densely functionalized aromatic core. While detailed experimental data for this specific molecule is limited, this guide has provided a scientifically grounded overview of its structure, properties, a plausible synthetic route, and potential applications by drawing on data from closely related analogs. For researchers in organic synthesis, medicinal chemistry, and materials science, this compound represents a versatile platform for the creation of novel and complex molecular architectures.

References

- Chemsrc. 3-Chloro-2-nitrobenzoic acid | CAS#:4771-47-5. (2025-08-23).

- MedChemExpress.

- Thermo Fisher Scientific.

- Synquest Labs. 3-Chloro-4-nitrobenzoic acid.

- Sigma-Aldrich.

- ChemicalBook. 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis.

- Fisher Scientific.

- SAFETY D

- Benchchem.

- Cheméo. Chemical Properties of 3-Chloro-2-fluorobenzoic acid, 2-nitro-5-fluorophenyl ester.

- National Institutes of Health. 3-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 20902 - PubChem.

- The Crucial Role of 3-Chloro-2,4,5-trifluorobenzoic Acid in Modern Drug Discovery.

- Chem-Impex. 3-Chloro-5-nitrobenzoic acid.

- ResearchGate. (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid.

- National Institutes of Health. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC.

- ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- CymitQuimica. This compound.

- Sigma-Aldrich. 3-Chloro-2,4,5-trifluorobenzoic acid 97 101513-77-3.

- Sigma-Aldrich. 3-Chloro-2,4,5-trifluorobenzoic acid 97 101513-77-3.

- Sigma-Aldrich. 3-Chloro-2,4,5-trifluorobenzoic acid 97 101513-77-3.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Chloro-2,4,5-trifluorobenzoic acid 97 101513-77-3 [sigmaaldrich.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid: A Core Intermediate in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Polysubstituted Aromatic Acid

In the landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid, identified by its CAS number 111230-48-9 , is a prime example of such a critical intermediate.[1] Its polysubstituted aromatic ring, adorned with a reactive carboxylic acid function, a chloro group, three fluoro atoms, and a nitro group, makes it a highly versatile precursor, particularly in the synthesis of potent antibacterial agents. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its pivotal role in the development of quinolone antibiotics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and for ensuring appropriate handling and storage.

| Property | Value | Source |

| CAS Number | 111230-48-9 | [1] |

| Molecular Formula | C₇HCl F₃NO₄ | [2] |

| Molecular Weight | 255.53 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

Predicted Spectroscopic Data:

-

¹H NMR: The spectrum is expected to be simple due to the absence of protons on the benzene ring. The only observable proton signal would be from the carboxylic acid group, which would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), the exact position being solvent-dependent.

-

¹³C NMR: The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the carboxylic acid group will resonate at the most downfield position (typically >160 ppm). The aromatic carbons will appear in the range of approximately 110-160 ppm, with their chemical shifts influenced by the attached substituents (Cl, F, NO₂). The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ will be indicative of the O-H stretching of the carboxylic acid. A sharp and strong peak around 1700-1725 cm⁻¹ will correspond to the C=O stretching of the carbonyl group. Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-F and C-Cl stretching vibrations will be present in the fingerprint region (typically below 1400 cm⁻¹).[3]

-

Mass Spectrometry (Electron Ionization - EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and halogen atoms.[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is logically approached through a two-step process: the synthesis of its precursor, 3-chloro-2,4,5-trifluorobenzoic acid, followed by electrophilic aromatic substitution to introduce the nitro group.

Step 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid

The synthesis of the precursor, 3-chloro-2,4,5-trifluorobenzoic acid, has been reported via the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.[4][5] This reaction proceeds through a Sandmeyer-type reaction mechanism.

Experimental Protocol:

-

A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid and sodium nitrite is prepared.[4][5]

-

This mixture is added portion-wise to a solution of cupric chloride in aqueous hydrochloric acid.[4][5]

-

The reaction mixture is stirred for a sufficient period (e.g., 1.5 hours) to ensure complete diazotization and subsequent chlorination.[4][5]

-

The product is then extracted from the aqueous mixture using a suitable organic solvent, such as diethyl ether.[4][5]

-

The combined organic extracts are washed and then concentrated to yield 3-chloro-2,4,5-trifluorobenzoic acid.[4][5]

Causality Behind Experimental Choices:

-

Sodium nitrite and hydrochloric acid: These reagents are essential for the in-situ generation of nitrous acid (HNO₂), which is the diazotizing agent that converts the primary aromatic amine into a diazonium salt.

-

Cupric chloride: This acts as a catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group by a chlorine atom.

Step 2: Nitration of 3-Chloro-2,4,5-trifluorobenzoic Acid

The introduction of the nitro group at the C6 position is achieved through electrophilic aromatic nitration. The highly deactivating nature of the existing substituents (Cl, F, and COOH) on the benzene ring necessitates the use of strong nitrating agents and potentially elevated temperatures.

Generalized Experimental Protocol (inferred from nitration of similar compounds):

-

3-Chloro-2,4,5-trifluorobenzoic acid is dissolved in a suitable solvent, typically concentrated sulfuric acid, which also acts as a catalyst.[6][7]

-

A nitrating agent, such as fuming nitric acid or a mixture of nitric acid and sulfuric acid, is added dropwise to the solution while maintaining a controlled temperature to manage the exothermic reaction.[6][7]

-

The reaction mixture is stirred at an appropriate temperature and for a duration sufficient to achieve a high conversion to the desired product.[6][7]

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto ice, which precipitates the solid product.

-

The crude this compound is then collected by filtration, washed thoroughly with water to remove residual acid, and can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

Concentrated Sulfuric Acid: It serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.

-

Fuming Nitric Acid: This is a stronger nitrating agent than concentrated nitric acid and is often required for deactivated aromatic rings.

Caption: Synthetic pathway for this compound.

Role in Drug Development: A Gateway to Quinolone Antibiotics

This compound is a crucial intermediate in the synthesis of a class of broad-spectrum synthetic antibacterial agents known as quinolones, and more specifically, fluoroquinolones.[8][9] These drugs are vital in treating a wide range of bacterial infections.

The general synthetic strategy involves the reaction of the acid chloride derivative of this compound with an appropriate amine, followed by a series of cyclization and substitution reactions to construct the core quinolone scaffold. The nitro group is often reduced to an amino group at a later stage, which can then be further functionalized.

Mechanism of Action of Quinolone Antibiotics

Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[10] These enzymes are essential for bacterial DNA replication, transcription, and repair.

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that have been cleaved by the gyrase. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the separation of the newly replicated chromosomes, leading to a lethal disruption of cell division.

Caption: Mechanism of action of quinolone antibiotics.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related compounds provides essential guidance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11][12] In cases where dust may be generated, respiratory protection should be used.[11]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[11][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[11][12] Do not breathe dust.[11] Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[11][12]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.[11]

Disposal:

Dispose of contents and container in accordance with all local, regional, national, and international regulations. Chemical waste should be disposed of through a licensed waste disposal company.

Conclusion

This compound stands out as a highly functionalized and valuable intermediate for the pharmaceutical industry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. Its primary application as a precursor to quinolone antibiotics underscores its importance in addressing the ongoing challenge of bacterial infections. A thorough understanding of its chemical properties, synthetic pathways, and the mechanism of action of the drugs derived from it is essential for scientists and researchers working at the forefront of drug discovery and development.

References

-

Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30. [Link]

-

Quimica Organica. Synthesis of Fluoroquinolone Antibiotics. [Link]

-

Zhang, Y., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(12), 623-626. [Link]

-

Al-Hiari, Y. M., et al. (2012). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 17(12), 14136-14153. [Link]

-

Saphira. Safety Data Sheet. [Link]

-

Ferraz, C. G. N., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 28(15), 5797. [Link]

- CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.

-

Wang, T., et al. (2022). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. [Link]

-

Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. [Link]

- CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

-

Emami, S., et al. (2019). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Pharmaceuticals, 12(3), 116. [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents [patents.google.com]

- 8. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 9. mdpi.com [mdpi.com]

- 10. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. synquestlabs.com [synquestlabs.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

physical and chemical properties of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] Given the limited publicly available experimental data for this specific compound, this document leverages expert analysis of its structural analogues to provide a robust predictive assessment for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 111230-48-9) is a poly-substituted aromatic carboxylic acid.[2] Its structure, featuring a confluence of electron-withdrawing groups—a carboxylic acid, a nitro group, and multiple halogen atoms—renders it a unique building block in medicinal chemistry. Understanding its physicochemical properties is paramount for its effective utilization in synthetic workflows and for ensuring safe handling and storage. This guide aims to provide a detailed, albeit partially predictive, technical profile of this compound.

Physical Properties

The physical properties of this compound are anticipated to be influenced by its high molecular weight and the presence of polar functional groups capable of intermolecular interactions. The following table summarizes key physical properties, with data for analogous compounds provided for comparative purposes.

| Property | Predicted/Reported Value for this compound | Analogous Compound Data |

| Molecular Formula | C₇HClF₃NO₄ | C₇H₂ClF₃O₂ (3-Chloro-2,4,5-trifluorobenzoic acid)[3][4] |

| Molecular Weight | 263.54 g/mol | 210.54 g/mol (3-Chloro-2,4,5-trifluorobenzoic acid)[4] |

| Appearance | Predicted: White to pale yellow solid | Light-brown solid (3-Chloro-2,4,5-trifluorobenzoic acid)[4] |

| Melting Point | Not available | 112-116 °C (3-Chloro-2,4,5-trifluorobenzoic acid)[3] |

| Boiling Point | Not available | Sublimes (p-Nitrobenzoic acid)[5] |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., ethers, chlorinated solvents)[6]; low solubility in water. | Insoluble in water (p-Nitrobenzoic acid)[7] |

| pKa | Predicted: < 3.47 | ~3.47 (3-Nitrobenzoic acid, due to the electron-withdrawing nitro group)[6] |

Expert Insight: The addition of a nitro group to the 3-chloro-2,4,5-trifluorobenzoic acid backbone is expected to increase the melting point due to stronger intermolecular forces and potentially decrease the pKa, making it a stronger acid. The electron-withdrawing nature of the nitro group, in synergy with the halogens, significantly acidifies the carboxylic proton.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The aromatic ring is highly electron-deficient due to the presence of four powerful electron-withdrawing substituents (-COOH, -NO₂, -Cl, and -F).

Acidity

The carboxylic acid functionality is the primary center of acidic reactivity. The presence of multiple electron-withdrawing groups on the aromatic ring stabilizes the carboxylate anion through inductive effects, making this compound a relatively strong organic acid. Its pKa is predicted to be lower than that of benzoic acid and even 3-nitrobenzoic acid.[6]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution. The positions ortho and para to the strongly activating nitro group are particularly activated towards nucleophilic attack. The fluorine atoms, being good leaving groups in SNAr reactions, are likely sites for substitution by strong nucleophiles. The chlorine atom is also a potential leaving group. The rate and regioselectivity of such reactions will depend on the nature of the nucleophile and the reaction conditions.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., using Pd/C or Pt/C) or with reducing agents like tin(II) chloride.[8] This transformation is a common strategy in the synthesis of complex molecules, providing a handle for further functionalization. However, care must be taken to avoid dehalogenation, which can be a competing side reaction, particularly with palladium catalysts.[8][9]

Reactions of the Carboxylic Acid

The carboxylic acid group can undergo standard transformations, such as esterification, conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), and amide bond formation. These reactions are fundamental to its use as a synthetic intermediate.

Stability and Storage

This compound is expected to be a stable solid under standard laboratory conditions. However, as with many nitroaromatic compounds, it should be stored away from strong bases and reducing agents. Safety data sheets for analogous compounds like 2-Chloro-5-nitrobenzoic acid and 4-Chloro-3-nitrobenzoic acid indicate that they can be skin and eye irritants.[10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Proposed Experimental Characterization Workflow

For a new batch of this compound, a systematic characterization workflow is essential to confirm its identity and purity.

Caption: Logical workflow for the comprehensive characterization of this compound.

Step-by-Step Characterization Protocols:

-

Visual Inspection: Note the color and physical form (e.g., crystalline, powder) of the substance.

-

Melting Point Determination: Use a calibrated melting point apparatus to determine the melting range. A sharp melting point is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). A single, broad peak in the downfield region (>10 ppm) corresponding to the carboxylic acid proton is expected.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Expect signals for the seven carbon atoms, with the carboxyl carbon appearing significantly downfield. The carbons attached to fluorine will show characteristic C-F couplings.

-

¹⁹F NMR: This is a crucial technique for this molecule. Three distinct signals are expected, each showing coupling to the other fluorine atoms.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum using KBr pellet or ATR.

-

Look for characteristic absorption bands:

-

Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

C=O stretch of the carboxylic acid (~1700 cm⁻¹).

-

Asymmetric and symmetric N-O stretches of the nitro group (~1550 and ~1350 cm⁻¹).

-

C-F and C-Cl stretches in the fingerprint region.

-

-

-

Mass Spectrometry (MS):

-

Use a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the accurate mass of the molecular ion.

-

The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a reverse-phase HPLC method to assess the purity of the compound. A single major peak should be observed.

-

-

Elemental Analysis:

-

Determine the weight percentages of carbon, hydrogen, nitrogen, and chlorine. The results should be within ±0.4% of the theoretical values for C₇HClF₃NO₄.

-

Predicted Spectral Data

Based on the structure, the following spectral characteristics are anticipated:

-

¹H NMR: A single resonance for the carboxylic acid proton, likely broad and in the 13-14 ppm range in a non-protic solvent like DMSO-d₆.

-

¹³C NMR: Seven distinct carbon signals. The carboxyl carbon will be the most deshielded. The aromatic carbons will exhibit complex splitting patterns due to C-F couplings.

-

¹⁹F NMR: Three distinct fluorine resonances in the aromatic region, with observable J-couplings between them.

-

IR: Key absorptions for O-H (broad), C=O, N=O (asymmetric and symmetric), and C-F/C-Cl bonds.

-

Mass Spectrum: A molecular ion peak corresponding to the exact mass of C₇HClF₃NO₄, with a characteristic M+2 peak at about one-third the intensity of the M peak, confirming the presence of one chlorine atom.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly in the pharmaceutical industry. While direct experimental data is limited, a thorough analysis of its structure and comparison with related compounds provides valuable insights into its physical and chemical properties. The proposed characterization workflow offers a robust framework for verifying the identity and purity of this important chemical intermediate. As with any chemical, it is imperative to consult the Safety Data Sheet (SDS) and handle the compound with appropriate safety precautions in a well-ventilated laboratory environment.

References

-

[No Author]. (n.d.). SAFETY DATA SHEET 4-Chloro-3-nitrobenzoic acid. Thermo Fisher Scientific. Retrieved January 7, 2026, from [Link]

-

[No Author]. (n.d.). 3-Nitrobenzoic acid. Wikipedia. Retrieved January 7, 2026, from [Link]

-

Studzińska, M., & Stawinski, J. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4827. [Link]

-

[No Author]. (n.d.). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. ResearchGate. Retrieved January 7, 2026, from [Link]

-

[No Author]. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Retrieved January 7, 2026, from [Link]

-

Quan, J., & Sun, H. S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30. [Link]

-

[No Author]. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chloro-2-fluorobenzoic acid, 2-nitro-5-fluorophenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. Benzoic acid, 3-chloro- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid molecular weight

An In-Depth Technical Guide to 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a specialized chemical intermediate with significant potential in synthetic chemistry and drug discovery. While direct literature on this specific molecule is nascent, its structural architecture suggests its role as a valuable building block. This document elucidates the core physicochemical properties of the target compound and its critical precursor, 3-Chloro-2,4,5-trifluorobenzoic acid. We present a validated synthesis protocol for the precursor and a chemically sound, proposed methodology for the subsequent nitration to yield the title compound. Furthermore, this guide outlines the essential analytical techniques for structural validation, discusses its anticipated applications in medicinal chemistry, and provides necessary safety protocols. The insights herein are designed to empower researchers in leveraging this compound for the development of novel molecular entities.

Core Physicochemical Properties

The functional complexity of this compound stems from its polysubstituted aromatic core. The combination of a carboxylic acid, a nitro group, and multiple halogen atoms creates a unique electronic and steric profile. Below is a comparative summary of the target compound and its immediate synthetic precursor.

| Property | This compound | 3-Chloro-2,4,5-trifluorobenzoic Acid |

| Molecular Formula | C₇HClF₃NO₄[1] | C₇H₂ClF₃O₂[2] |

| Molecular Weight | 255.53 g/mol [1] | 210.54 g/mol [2] |

| CAS Number | Not broadly available | 101513-77-3 |

| Appearance | (Predicted) Pale yellow to white solid | Light-brown or white solid[2] |

| Melting Point | (Predicted) >120 °C | 112-116 °C[3] |

| Key Functional Groups | Carboxylic Acid, Nitro, Chloro, Fluoro | Carboxylic Acid, Chloro, Fluoro |

Synthesis and Mechanistic Rationale

The synthesis of the title compound is best approached as a two-stage process. First, the reliable synthesis of the key intermediate, 3-Chloro-2,4,5-trifluorobenzoic acid, is established. Second, a directed nitration is performed. This strategic separation ensures high purity of the precursor, which is critical for controlling the regioselectivity of the subsequent nitration step.

Stage 1: Synthesis of the Core Intermediate: 3-Chloro-2,4,5-trifluorobenzoic Acid

This intermediate is a crucial building block for various antibacterial agents.[2][4] Its synthesis from 3-amino-2,4,5-trifluorobenzoic acid via a Sandmeyer-type reaction is a well-documented and robust method.[2][5]

Causality of Experimental Design: The Sandmeyer reaction is the method of choice for converting an aromatic amine to a chloride. The process involves the in-situ formation of a diazonium salt from the amine using sodium nitrite under acidic conditions. This highly reactive diazonium intermediate is then decomposed in the presence of a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chloride atom, yielding the desired product with high fidelity.

-

Reaction Setup: In a well-ventilated fume hood, prepare a solution of 3 g of cupric chloride in 9 ml of water and 0.5 g of a 36% aqueous solution of hydrochloric acid.

-

Diazotization Precursor: Prepare a solid mixture of 0.52 g of 3-amino-2,4,5-trifluorobenzoic acid and 0.33 g of sodium nitrite.

-

Reaction Execution: Add the solid mixture in small portions to the stirred cupric chloride solution. Vigorous gas evolution (N₂) will be observed. The controlled, portion-wise addition is crucial to manage the exothermic nature of the reaction and the rate of gas release.

-

Stirring: Stir the resulting mixture for 1.5 hours at room temperature to ensure the reaction goes to completion.

-

Workup and Extraction: Add 25 ml of water and 20 ml of diethyl ether to the reaction mixture. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with an additional portion of diethyl ether.

-

Purification: Combine the organic extracts and wash them with a 36% aqueous solution of hydrochloric acid.

-

Isolation: Concentrate the organic phase on a rotary evaporator to yield 3-chloro-2,4,5-trifluorobenzoic acid as a light-brown solid.[2]

Sources

An In-Depth Technical Guide to 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid, a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. While direct and extensive literature on this specific molecule is limited, this guide synthesizes available information on closely related analogues and foundational chemical principles to offer a robust technical resource. We will delve into its chemical identity, plausible synthetic routes, predicted physicochemical properties, expected reactivity, and its critical role as a versatile intermediate in the synthesis of complex pharmaceutical agents, particularly next-generation antibacterial compounds. This guide also outlines protocols for its analysis and safe handling, providing a holistic view for researchers in the field.

Introduction: The Strategic Importance of Polysubstituted Aromatics

The precise arrangement of multiple functional groups on an aromatic scaffold is a cornerstone of modern drug design. Halogens, nitro groups, and carboxylic acids, when present in a single molecule, offer a rich palette of synthetic handles and can profoundly influence the pharmacokinetic and pharmacodynamic properties of a target drug. This compound is a prime example of such a strategically designed building block. The presence of three fluorine atoms, a chlorine atom, a nitro group, and a carboxylic acid on a benzene ring creates a molecule with a unique electronic and steric profile, making it a valuable precursor for the synthesis of complex heterocyclic systems and other advanced pharmaceutical intermediates.[1][2] This guide aims to provide a detailed technical overview of this compound, addressing its synthesis, properties, and applications to empower researchers in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound (Predicted/Inferred) | 3-Chloro-2,4,5-trifluorobenzoic acid (Experimental) |

| CAS Number | 111230-48-9[5] | 101513-77-3[4] |

| Molecular Formula | C₇HClF₃NO₄ | C₇H₂ClF₃O₂ |

| Molecular Weight | 255.54 g/mol [6] | 210.54 g/mol [4] |

| Appearance | Expected to be a solid, likely pale yellow, typical for nitroaromatic compounds. | White to brown powder or crystalline solid.[3] |

| Melting Point (°C) | Predicted to be higher than the precursor due to increased polarity and molecular weight. | 112-116 °C[4] |

| Boiling Point (°C) | Not available. Expected to be high and likely to decompose upon heating. | 272 °C[7] |

| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents like DMSO, DMF, and acetone. | Insoluble in water. |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Electrophilic Nitration

The most logical approach involves the direct nitration of 3-chloro-2,4,5-trifluorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[9]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar nitration)

This protocol is adapted from the nitration of a similar polychlorinated benzoic acid derivative and should be optimized for the specific substrate.[10][11]

Materials:

-

3-Chloro-2,4,5-trifluorobenzoic acid

-

Concentrated nitric acid (fuming)

-

Concentrated sulfuric acid

-

Ice

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add 3-chloro-2,4,5-trifluorobenzoic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.

-

Add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress should be monitored by a suitable analytical technique like TLC or HPLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of this compound should be collected by vacuum filtration.

-

Wash the collected solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Mechanistic Insights

The nitration of 3-chloro-2,4,5-trifluorobenzoic acid is an electrophilic aromatic substitution reaction. The carboxylic acid and the halogen substituents are deactivating groups, making the aromatic ring less nucleophilic. The nitro group will be directed to the available position on the ring, which is ortho to the carboxylic acid group and meta to the chlorine and one of the fluorine atoms.

Reactivity and Applications in Drug Development

The rich functionality of this compound makes it a versatile intermediate for the synthesis of a wide range of complex molecules.[1][2]

Key Reactive Sites and Transformations

-

Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of diverse side chains and the formation of linkages with other molecules.

-

Nitro Group: The nitro group can be reduced to an amine, which is a key functional group for the synthesis of various heterocyclic systems, including quinolones and benzimidazoles.[10]

-

Aromatic Ring: The highly substituted aromatic ring can undergo nucleophilic aromatic substitution, where one of the fluorine atoms, activated by the electron-withdrawing nitro group, can be displaced by a nucleophile.

Application in the Synthesis of Fluoroquinolone Antibiotics

One of the most significant applications of this class of compounds is in the synthesis of fluoroquinolone antibiotics.[12][13] The general synthetic strategy involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the quinolone core.

Caption: General workflow for the application of the title compound in fluoroquinolone synthesis.

Analytical Characterization

The unambiguous identification and purity assessment of this compound are crucial. A combination of spectroscopic and chromatographic techniques would be employed.

Spectroscopic Analysis (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Spectral Features |

| ¹H NMR | A single, broad singlet in the downfield region (typically > 10 ppm) corresponding to the carboxylic acid proton. |

| ¹³C NMR | Multiple signals in the aromatic region (110-160 ppm) showing complex splitting patterns due to C-F coupling. A signal for the carboxylic carbon would appear further downfield (>165 ppm). |

| ¹⁹F NMR | Three distinct signals, each likely showing complex splitting due to coupling with each other. |

| IR (Infrared) Spectroscopy | Characteristic strong C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹). Strong N-O stretching vibrations of the nitro group (around 1550 and 1350 cm⁻¹). C-F and C-Cl stretching vibrations in the fingerprint region. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M-H]⁻ would be observed at m/z corresponding to the molecular weight (255.54). A characteristic fragmentation pattern would be expected, including the loss of -OH, -COOH, and -NO₂. |

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for purity determination and reaction monitoring. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water with an acidic modifier (like formic or trifluoroacetic acid) would be a good starting point for method development.[7][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) would likely be necessary for GC analysis. GC-MS would provide excellent separation and definitive identification based on the mass spectrum.[15][16]

Safety and Handling

As a highly functionalized nitroaromatic compound, this compound should be handled with care in a well-ventilated fume hood.[12][17][18]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat and appropriate street clothing should be worn.

Handling and Storage:

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek immediate medical attention.

Conclusion

This compound stands as a testament to the power of rational molecular design in modern drug discovery. Its densely packed array of functional groups provides a wealth of synthetic opportunities for the construction of novel and complex pharmaceutical agents. While specific experimental data for this molecule remains scarce in publicly accessible literature, this guide has provided a comprehensive technical overview by drawing upon established chemical principles and data from closely related compounds. It is our hope that this resource will be of significant value to researchers and scientists working at the forefront of pharmaceutical development, enabling them to harness the full potential of this versatile chemical intermediate.

References

- Quan, J., & Sun, H.-S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30.

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

- Zhang, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Beilstein Journal of Organic Chemistry, 14, 166-170.

-

ChemBK. (2024). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

- Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620.

-

PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

- Mondini, S., Dall'Ava, M., & Guerrato, A. (2007). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

- Al-Rimawi, F. (2014). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. Journal of the Chilean Chemical Society, 59(1), 2296-2301.

- Wang, Y., et al. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.

- Smith Henry, A. (2022). Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS.

-

SpectraBase. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

-

Hairi New Material. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]

- Quan, J., & Sun, H.-S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30.

- Deese, R. F. (1944). Process for preparing 2-chloro-5-amino-benzoic acid. U.S.

-

NIST. (n.d.). 3-Chloro-2-fluorobenzoic acid, 2-nitro-5-fluorophenyl ester. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-chloro-nitro-benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

- Shvartsberg, M. S., et al. (2021). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 76(1), 58-64.

-

Brainly. (2023). Rank the compounds in each group according to their reactivity toward electrophilic substitution. Retrieved from [Link]

-

Fluoropolymers Products Group. (2025). FPG Releases its Comprehensive Guide on Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

-

Quimica Organica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

- American Society of Health-System Pharmacists. (2018). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031.

- Zhang, J., et al. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 245, 116274.

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

- Zajac, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Acta Poloniae Pharmaceutica, 79(2), 221-230.

-

GMP Journal. (2023). Safe Handling of Highly Potent Substances. Retrieved from [Link]

Sources

- 1. brainly.com [brainly.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 3-Chloro-2-nitrobenzoic acid(4771-47-5) 1H NMR spectrum [chemicalbook.com]

- 7. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 9. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Benzoic acid, 3-chloro- [webbook.nist.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 18. fluoropolymers.eu [fluoropolymers.eu]

A Spectroscopic Guide to 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid: Elucidating Molecular Structure through Multi-technique Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its complex substitution pattern, featuring a carboxylic acid, a nitro group, and multiple halogen atoms, necessitates a robust and multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule, drawing upon established principles and data from analogous compounds to offer a predictive framework for its characterization. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound presents a unique electronic environment. The electron-withdrawing nature of the nitro group, chlorine, and fluorine atoms significantly influences the electron density distribution within the benzene ring and impacts the chemical properties of the carboxylic acid moiety. These effects are directly observable in the spectroscopic data.

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle and Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is specific to the type of bond and the functional group it resides in. For this compound, the IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid and nitro groups, with additional information from the carbon-halogen bonds.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure (8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The IR spectrum of a substituted benzoic acid is often complex, but several key peaks can be used for identification.[2][3][4][5]

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| Carboxylic Acid O-H | 2500-3300 | Stretching, very broad due to hydrogen bonding[2][6] |

| Aromatic C-H | ~3100 | Stretching, may be weak or obscured by the O-H band |

| Carboxylic Acid C=O | 1700-1730 | Stretching, strong and sharp |

| Nitro N-O | 1520-1560 and 1340-1380 | Asymmetric and symmetric stretching, strong |

| Aromatic C=C | 1450-1600 | Stretching, multiple bands |

| C-F | 1100-1300 | Stretching, strong |

| C-Cl | 700-850 | Stretching |

| Carboxylic Acid O-H | ~920 | Out-of-plane bend, broad |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen-Fluorine Framework

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically used.

Predicted ¹H NMR Spectrum

The structure of this compound contains only one aromatic proton. Due to the strong electron-withdrawing effects of the adjacent nitro, chloro, and fluoro groups, this proton is expected to be significantly deshielded and appear at a high chemical shift (downfield), likely in the range of 8.0-8.5 ppm. The carboxylic acid proton will appear as a broad singlet at a very high chemical shift, typically >10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy

Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[7]

-

Data Acquisition: The spectrum is acquired using a proton-decoupled pulse program to simplify the spectrum to a series of singlets for each unique carbon. A larger number of scans is usually necessary.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals. The chemical shifts are influenced by the attached substituents. The carboxyl carbon will be in the range of 160-170 ppm. The aromatic carbons will be spread over a wide range, with those bonded to fluorine exhibiting large C-F coupling constants. The carbons attached to the electron-withdrawing groups will be shifted downfield.

¹⁹F NMR Spectroscopy

Protocol for ¹⁹F NMR Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can typically be used for ¹⁹F NMR.

-

Data Acquisition: A specific probe or tuning of the spectrometer for the fluorine frequency is required. Chemical shifts are referenced to a standard such as CFCl₃.[8]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show three distinct signals for the three non-equivalent fluorine atoms. The chemical shifts will be influenced by their position relative to the other substituents.[9] We can also expect to see coupling between the fluorine atoms (F-F coupling).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle and Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In techniques like electrospray ionization (ESI), the molecule is ionized, and the molecular ion is detected. Fragmentation of the molecular ion can provide structural information.[10]

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The solution is infused into the ESI source, where it is nebulized and ionized. The ions are then analyzed by the mass spectrometer. The experiment is typically run in negative ion mode to deprotonate the carboxylic acid.[11]

Predicted Mass Spectrum and Fragmentation Pattern

In negative ion mode ESI-MS, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at an m/z of 254.5 (based on the most abundant isotopes).

Key Fragmentation Pathways:

-

Decarboxylation: Loss of CO₂ from the molecular ion is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion at m/z 210.5.[12][13]

-

Loss of Nitro Group: The loss of NO₂ (46 Da) is a characteristic fragmentation for nitroaromatic compounds.[12]

-

Loss of Halogens: Fragmentation involving the loss of chlorine or fluorine may also be observed.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates how the data from each spectroscopic technique are integrated to provide a complete structural elucidation of this compound.

Caption: Workflow for structural elucidation.

Summary of Predicted Spectroscopic Data

| Technique | Predicted Key Data Points |

| IR | Broad O-H (2500-3300 cm⁻¹), Strong C=O (~1700-1730 cm⁻¹), Strong N-O (1520-1560, 1340-1380 cm⁻¹), Strong C-F (1100-1300 cm⁻¹) |

| ¹H NMR | Aromatic H: ~8.0-8.5 ppm (singlet or complex multiplet due to F coupling); Carboxylic H: >10 ppm (broad singlet) |

| ¹³C NMR | ~160-170 ppm (COOH), 7 aromatic C signals with C-F coupling |

| ¹⁹F NMR | Three distinct signals with F-F coupling |

| MS (ESI-) | [M-H]⁻ at m/z 254.5; Key fragments at m/z 210.5 ([M-H-CO₂]⁻) |

Conclusion

The structural characterization of this compound is a clear example of the necessity of a multi-technique spectroscopic approach in modern chemistry. While each technique provides valuable pieces of the puzzle, it is the synergistic integration of IR, multi-nuclear NMR, and mass spectrometry that allows for the unambiguous confirmation of the molecule's complex structure. The predictive data and protocols outlined in this guide serve as a robust framework for researchers in the pharmaceutical and chemical industries to ensure the identity and quality of this important synthetic intermediate.

References

-

Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of benzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,4-Trifluorobenzoic acid. Retrieved from [Link]

- Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170.

- Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(2), 205-214.

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supplementary Information: VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

- Sun, H., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30.

- Sun, H., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid.

-

Slideshare. (2019). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

- The Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(3), 1595-1603.

- Elguero, J., et al. (2016). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 21(11), 1547.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

IB Chemistry Help. (2021, June 14). IB Chemistry - Benzene ring, benzoic acid structure and IR spectrum explained! [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-chloro-. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Chegg. (2023, March 10). (5pts) NMR Analysis 1H and 13C NMR spectra of m-nitrobenzoic acid. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-chloro-3-nitro-. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 3-chloro-5-nitro-. Retrieved from [Link]

-

NIST. (n.d.). 3-Chloro-2-fluorobenzoic acid, 2-nitro-5-fluorophenyl ester. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 5. youtube.com [youtube.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. colorado.edu [colorado.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the FT-IR Spectroscopic Analysis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid

Abstract: This technical guide provides a comprehensive framework for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid. As a key drug intermediate, unequivocal structural confirmation is paramount.[1] FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for verifying the presence of critical functional groups and overall molecular structure. This document outlines the fundamental principles of the vibrational modes expected for this polysubstituted aromatic acid, a detailed, field-proven experimental protocol using Attenuated Total Reflectance (ATR), and a predictive analysis of the resulting spectrum. This guide is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative

This compound is a complex synthetic intermediate whose molecular architecture is defined by a confluence of functional groups on an aromatic scaffold. The precise arrangement of a carboxylic acid, a nitro group, and multiple halogen substituents dictates its reactivity and suitability for downstream applications in drug development.[1]

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential analytical technique for the structural verification of such molecules. By probing the vibrational frequencies of chemical bonds, an FT-IR spectrum provides a unique "molecular fingerprint." The presence, absence, and position of absorption bands offer direct evidence for the compound's functional groups, enabling scientists to confirm its identity and purity efficiently. This guide establishes the theoretical and practical basis for a robust FT-IR analysis of the title compound.

Molecular Structure and Vibrational Fundamentals

The interpretation of the FT-IR spectrum is fundamentally rooted in the molecule's structure. The key vibrational modes arise from the following functional groups:

-

Carboxylic Acid Group (-COOH): In the solid state, benzoic acids, and their derivatives almost invariably exist as centrosymmetric, hydrogen-bonded dimers.[2][3] This intermolecular interaction dominates the FT-IR spectrum, leading to a characteristic very broad O-H stretching band and a shift in the carbonyl (C=O) stretching frequency compared to the monomeric state.[4][5]

-

Polysubstituted Aromatic Ring: The benzene ring exhibits characteristic C=C stretching vibrations and C-H stretching and bending modes. The high degree of substitution with strongly electron-withdrawing groups (F, Cl, NO₂) will significantly influence the electronic distribution and, consequently, the positions and intensities of these bands.[6][7]

-

Nitro Group (-NO₂): This group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. Their positions are indicative of conjugation with the aromatic system.[8][9][10]

-

Carbon-Halogen Bonds (C-F, C-Cl): The stretching vibrations of these bonds are typically strong and occur in the lower frequency "fingerprint" region of the spectrum.[11]

Recommended Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the FT-IR spectrum of a solid powder due to its minimal sample preparation, speed, and reproducibility.[12][13][14]

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection diamond ATR accessory is recommended for its robustness and broad spectral range.

-

Sample: this compound powder (approx. 1-2 mg).

-

Cleaning Supplies: Reagent-grade isopropanol and lint-free wipes (e.g., Kimwipes).

Step-by-Step Methodology

-

Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe moistened with isopropanol. Allow the solvent to evaporate completely. This step is critical to prevent cross-contamination.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. A typical background is co-added from 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount of the solid powder onto the center of the ATR crystal.[15] A sufficient amount is needed to completely cover the crystal surface (typically 1-2 mm in diameter).

-

Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the powder.[12] This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum. Too little pressure will result in weak, noisy data, while excessive force could damage the crystal.[16]

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

-

Data Processing and Cleanup: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum. After the measurement, release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface with isopropanol and a lint-free wipe.

Predictive FT-IR Spectrum Analysis

While an experimental spectrum is definitive, a predictive analysis based on established group frequencies provides a powerful template for interpretation. The following table summarizes the expected absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Expected Intensity | Vibrational Assignment & Rationale |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic Acid Dimer): This signature band is exceptionally broad due to the strong intermolecular hydrogen bonding between two acid molecules.[17] It will likely overlap with any aromatic C-H stretches. |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H stretch: Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[6][7] Given the single aromatic proton, this peak may be weak and obscured by the broad O-H band. |

| 1720 - 1680 | Strong, Sharp | C=O stretch (Carboxylic Acid Dimer): The carbonyl stretch in an aromatic carboxylic acid dimer is very intense.[17] Its exact position is influenced by the electron-withdrawing substituents on the ring.[18] |

| 1600 - 1550 | Medium | Aromatic C=C stretch: The vibrations of the carbon-carbon bonds within the aromatic ring typically produce one or more bands in this region.[19][20] |

| 1550 - 1475 | Strong | Asymmetric NO₂ stretch: This is one of the two characteristic, strong absorptions for an aromatic nitro compound.[9][10] |

| 1500 - 1400 | Medium | Aromatic C=C stretch: A second set of ring stretching vibrations often appears in this range.[21] |

| 1360 - 1290 | Strong | Symmetric NO₂ stretch: The second characteristic, strong absorption for the nitro group.[9] Its high intensity, along with the asymmetric stretch, is a key identifier. |

| 1320 - 1210 | Medium to Strong | C-O stretch (Carboxylic Acid): This band is associated with the stretching of the carbon-oxygen single bond of the carboxylic acid, often coupled with O-H in-plane bending.[17] |

| 1400 - 1000 | Strong, Multiple | C-F stretches: Carbon-fluorine bonds produce very strong absorption bands. Aromatic C-F stretches typically fall within this wide range, and multiple bands are expected due to the three fluorine atoms. |

| 960 - 900 | Medium, Broad | O-H out-of-plane bend (Dimer): Another characteristic feature of a carboxylic acid dimer is a broad absorption in this region due to out-of-plane wagging of the hydrogen-bonded OH group.[17] |

| 850 - 550 | Medium to Strong | C-Cl stretch: The carbon-chlorine stretching vibration occurs in the lower part of the fingerprint region.[11] |

| < 900 | Medium to Weak | Aromatic C-H out-of-plane bend: The vibration of the lone aromatic C-H bond will produce a band in this region. The exact position can sometimes give clues to the substitution pattern.[6][7] |

Visualization of Key Vibrational Modes

The following diagram illustrates the logical connection between the molecule's structural components and their predicted primary FT-IR absorption regions.

Caption: Logical map of molecular moieties to their characteristic IR bands.

Conclusion